tert-Butyl (4-aminopiperidin-3-yl)carbamate
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Overview
Description
tert-Butyl (4-aminopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C10H21N3O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-aminopiperidin-3-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped by an amine to form the carbamate .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-aminopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Scientific Research Applications
tert-Butyl (4-aminopiperidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl (trans-4-aminopiperidin-3-yl)carbamate
- tert-Butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate
Uniqueness
tert-Butyl (4-aminopiperidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C10H21N3O2 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(4-aminopiperidin-3-yl)carbamate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-8-6-12-5-4-7(8)11/h7-8,12H,4-6,11H2,1-3H3,(H,13,14) |
InChI Key |
PSLKAXGDGMUXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1N |
Origin of Product |
United States |
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